A 419259 trihydrochloride

Description

Properties

IUPAC Name |

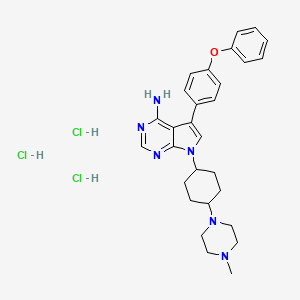

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRMEQIQFCUAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37Cl3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-419259 Trihydrochloride: An In-Depth Technical Guide on its Mechanism of Action as a Potent Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs). This technical guide delineates the core mechanism of action of A-419259, focusing on its molecular targets, downstream signaling effects, and its demonstrated anti-proliferative and pro-apoptotic activity in cancer models. Quantitative data on its inhibitory activity are presented, along with visualizations of the key signaling pathways it modulates.

Introduction

A-419259 trihydrochloride has emerged as a significant research tool and potential therapeutic agent due to its high affinity and selectivity for Src family kinases.[1] These non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate cell proliferation, survival, differentiation, and migration. In numerous malignancies, including chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML), the Bcr-Abl fusion protein leads to constitutive activation of SFKs, driving oncogenesis.[2][3] A-419259's ability to potently inhibit these kinases underscores its therapeutic potential.

Core Mechanism of Action: Inhibition of Src Family Kinases

A-419259 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Src family kinases and thereby blocking their catalytic activity.[4] This inhibition prevents the autophosphorylation of SFKs and the subsequent phosphorylation of their downstream substrates, effectively disrupting key oncogenic signaling pathways.[5] The primary targets of A-419259 are several members of the Src family, with high potency observed against Src, Lck, Lyn, and Hck.[6][7]

Downstream Signaling Consequences

By inhibiting SFKs, A-419259 disrupts the Bcr-Abl signaling network, a critical driver in CML.[2][3] This leads to the suppression of downstream pathways, including the Ras/Erk and Stat5 pathways, which are essential for cell proliferation and survival.[8] The inhibition of these pathways ultimately culminates in cell cycle arrest and the induction of apoptosis in cancer cells.[8]

Quantitative Inhibitory Activity

The potency of A-419259 has been quantified against various kinases, demonstrating its selectivity for the Src family over other kinases like c-Abl and PKC.[6][7]

| Kinase | IC50 |

| Hck | 0.43 nM[9] |

| Lck | <3 nM[1][5][10][11] |

| Lyn | <3 nM[1][5][10][11] |

| Src | 9 nM[1][5][10][11] |

| c-Abl | 3,000 nM[6][7] |

| PKC | >33 µM[6][7] |

Cellular Effects: Anti-Proliferative and Pro-Apoptotic Activity

A-419259 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those dependent on Bcr-Abl signaling.

| Cell Line | Effect | IC50 / Concentration |

| K-562 (CML) | Inhibition of proliferation | 0.1 - 0.3 µM[3][6][7] |

| K-562 (CML) | Induction of apoptosis | Starting at 0.1 µM[3][6][7] |

| Meg-01 (CML) | Inhibition of proliferation | ~0.1 µM[1][3] |

| DAGM/Bcr-Abl | Inhibition of proliferation (in the absence of IL-3) | 0.1 - 0.3 µM[1][3][10] |

| Primary CML CD34+ progenitor cells | Blocks proliferation and induces apoptosis | Effective concentrations comparable to imatinib[2][8] |

| AML stem cells | Inhibition of proliferation | In vitro and in vivo[9] |

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of A-419259 in the context of Bcr-Abl signaling.

Experimental Methodologies

While detailed, step-by-step protocols are proprietary to the conducting research labs, the following outlines the general experimental approaches used to elucidate the mechanism of action of A-419259.

Kinase Inhibition Assays

-

Objective: To determine the IC50 values of A-419259 against a panel of kinases.

-

General Protocol: Recombinant kinases are incubated with a fluorescently labeled peptide substrate and varying concentrations of A-419259 in the presence of ATP. The extent of peptide phosphorylation is measured, and IC50 values are calculated from the dose-response curves.

Cell Proliferation Assays

-

Objective: To assess the effect of A-419259 on the proliferation of cancer cell lines.

-

General Protocol: Cells are seeded in multi-well plates and treated with a range of A-419259 concentrations for a specified period (e.g., 48-72 hours). Cell viability is then determined using a metabolic assay such as the CellTiter-Blue® Viability Assay, which measures the reduction of a resazurin-based dye by metabolically active cells.

Apoptosis Assays

-

Objective: To confirm that the observed decrease in cell viability is due to the induction of apoptosis.

-

General Protocol: Cells are treated with A-419259 and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or DAPI. The percentage of apoptotic cells is then quantified using flow cytometry.

The following diagram provides a generalized workflow for these key experiments.

Conclusion

A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases, with a well-defined mechanism of action. Its ability to disrupt the Bcr-Abl signaling cascade and induce apoptosis in leukemia cell lines highlights its potential as a targeted therapeutic agent. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate its therapeutic utility. As of late 2025, A-419259 remains in the preclinical stages of development.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A-419259 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A 419259 Trihydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Abstract

A 419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs). This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core applications and mechanisms of this compound. It is a valuable tool in the study of signaling pathways implicated in various malignancies, particularly Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML). By selectively targeting SFKs, this compound facilitates the investigation of cellular processes such as proliferation, apoptosis, and differentiation. This guide summarizes key quantitative data, details experimental protocols, and provides visualizations of the relevant signaling pathways to support the design and execution of preclinical research.

Core Mechanism of Action

This compound is a selective inhibitor of Src family kinases, a group of non-receptor tyrosine kinases that play crucial roles in cell growth, differentiation, survival, and adhesion. In the context of hematological malignancies like CML and AML, SFKs are key components of the signaling cascade initiated by the constitutively active Bcr-Abl fusion protein.[1][2] A 419259 exerts its effects by blocking the kinase activity of SFKs, thereby inhibiting downstream signaling pathways that are critical for the survival and proliferation of cancer cells.[3][4]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various parameters.

Table 1: Kinase Inhibition

| Target Kinase | IC₅₀ (nM) |

| Src | 9 |

| Lck | <3 |

| Lyn | <3 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[3]

Table 2: Inhibition of Cell Proliferation

| Cell Line | Disease Model | IC₅₀ (µM) |

| K-562 | CML | 0.1 - 0.3 |

| Meg-01 | CML | ~0.1 |

| DAGM/Bcr-Abl | CML | 0.1 - 0.3 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.[3]

Table 3: Induction of Apoptosis in CML Cell Lines

| Cell Line | Treatment Concentration (µM) | Observation |

| K-562 | 0.3 | Complete rescue from apoptosis with Hck-T338M expression |

| K-562 | 1.0 | Complete rescue from apoptosis with Hck-T338M expression |

Data indicates that A 419259 induces apoptosis in a dose-dependent manner in CML cell lines.[4]

Experimental Protocols

Cell Proliferation Assay (CML Cell Lines)

This protocol is adapted from studies investigating the antiproliferative effects of this compound on CML cell lines such as K-562.

Materials:

-

K-562 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

96-well plates

-

CellTiter-Blue® Cell Viability Assay (Promega) or similar MTT/XTT-based assay

-

Plate reader

Procedure:

-

Culture K-562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed 1 x 10⁵ cells/ml in triplicate in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 16 to 48 hours at 37°C.[4]

-

Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

-

Incubate for an additional 1-4 hours.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in CML cells treated with this compound using Annexin V staining followed by flow cytometry.

Materials:

-

CML cell lines (e.g., K-562)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed CML cells and treat with varying concentrations of this compound (e.g., 0.3 µM and 1.0 µM) for 72 hours.[4]

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

In Vivo AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of AML. Specific details may need to be optimized based on the cell line and mouse strain used.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

AML cell line (e.g., MV4-11)

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Engraft immunodeficient mice with a human AML cell line, such as MV4-11.[5][6]

-

Once leukemia is established (e.g., confirmed by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment and control groups.

-

Administer this compound orally at a specific dose and schedule (e.g., 10 mg/kg daily for three weeks).[5]

-

Administer the vehicle control to the control group following the same schedule.

-

Monitor tumor burden throughout the study using methods like bioluminescence imaging or flow cytometry of peripheral blood, spleen, and bone marrow.[5][6]

-

At the end of the study, harvest tissues (spleen, bone marrow) for further analysis of leukemic cell infiltration.[5]

-

Analyze the data to determine the effect of this compound on tumor growth and survival.

Signaling Pathways and Visualizations

This compound primarily targets the Bcr-Abl signaling pathway, which is central to the pathophysiology of CML. The Bcr-Abl oncoprotein constitutively activates several downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, promoting cell proliferation and survival.[7] Src family kinases are key mediators in this process, directly interacting with and being activated by Bcr-Abl.[2]

The diagram above illustrates the central role of Bcr-Abl in activating downstream signaling pathways critical for CML cell survival and proliferation. This compound specifically inhibits Src family kinases, thereby blocking the activation of key downstream effectors like STAT5.

This workflow outlines the typical experimental progression for evaluating the efficacy of this compound, from initial in vitro cell-based assays to in vivo animal models.

Conclusion

This compound is a critical research tool for investigating the roles of Src family kinases in cancer biology, particularly in the context of Bcr-Abl driven leukemias. Its high potency and selectivity make it an ideal compound for elucidating the intricate signaling networks that contribute to cancer cell proliferation and survival. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies, ultimately contributing to a deeper understanding of oncogenic signaling and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells | The EMBO Journal [link.springer.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A-419259 Trihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-419259 trihydrochloride, a potent second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs). This document consolidates key pharmacological data, detailed experimental methodologies, and an exploration of the relevant signaling pathways, serving as a comprehensive resource for professionals in cellular biology, oncology, and drug discovery.

Core Compound Overview

A-419259 trihydrochloride, also known as RK-20449, is a selective and potent inhibitor of Src family kinases.[1][2][3] Its chemical name is 7-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride. The compound has a molecular weight of 592.00 g/mol .[4][5] A-419259 demonstrates high selectivity for the Src family over other tyrosine kinases, such as c-Abl and PKC.[5] This selectivity makes it a valuable tool for investigating the specific roles of SFKs in various cellular processes and a potential candidate for therapeutic development.

Quantitative Pharmacological Data

The inhibitory activity of A-419259 has been quantified against several kinases and in various cell lines. The following tables summarize the key IC50 values.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (nM) |

| Hck | 0.43 |

| Lck | <3[2][3][6][7] |

| Lyn | <3[2][3][6][7] |

| Src | 9[2][3][4][6][7][8][9] |

| c-Abl | 3000[5] |

| PKC | >33,000[5] |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Cell Type | IC50 (µM) |

| K-562 | Chronic Myeloid Leukemia (CML) | 0.1 - 0.3[5][9] |

| Meg-01 | Chronic Myeloid Leukemia (CML) | 0.1[5][6][7][8][9] |

| DAGM/Bcr-Abl | Murine Myeloid Leukemia | 0.1 - 0.3[6][7][8][9] |

Mechanism of Action and Signaling Pathways

A-419259 exerts its biological effects by inhibiting the kinase activity of Src family members. These non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[10] By blocking the autophosphorylation and activation of SFKs, A-419259 disrupts downstream signaling cascades that are often hyperactivated in cancer cells.[2]

Key signaling pathways modulated by Src family kinases include the Ras/MAPK, PI3K/Akt, and STAT3 pathways.[11] Inhibition of SFKs by A-419259 can lead to the suppression of these pro-survival and proliferative signals, ultimately inducing apoptosis in cancer cells.[6][7]

Caption: Simplified signaling pathway of Src Family Kinases and the inhibitory action of A-419259.

Experimental Protocols

This section provides detailed methodologies for key experiments involving A-419259.

In Vitro Kinase Assay (ELISA-based)

This protocol is adapted from methodologies used to determine the IC50 values of kinase inhibitors.[1][8]

Objective: To quantify the inhibitory effect of A-419259 on the enzymatic activity of a specific Src family kinase.

Materials:

-

Recombinant purified kinase (e.g., His-tagged Lck, Lyn, Src)

-

Poly(Glu,Tyr) 4:1 substrate

-

96-well ELISA plates

-

A-419259 trihydrochloride stock solution (in DMSO)

-

ATP solution

-

Kinase reaction buffer

-

Wash buffer (PBS with 0.1% Tween-20)

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with 200 µg/mL Poly(Glu,Tyr) 4:1 substrate in PBS. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibitor Addition: Prepare serial dilutions of A-419259 in kinase reaction buffer and add to the wells. Include a DMSO-only control.

-

Kinase Reaction: Add the purified kinase and ATP to each well to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

-

Washing: Wash the plate three times with wash buffer to remove ATP and non-bound components.

-

Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until sufficient color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of A-419259 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an ELISA-based in vitro kinase assay.

Cell Proliferation Assay

This protocol is suitable for determining the effect of A-419259 on the proliferation of leukemia cell lines.[1][8]

Objective: To measure the dose-dependent effect of A-419259 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K-562, Meg-01)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FCS)

-

A-419259 trihydrochloride stock solution (in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., Calcein-AM, MTT, or CellTiter-Glo®)

-

Plate reader (fluorescence or luminescence, depending on the reagent)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of A-419259. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the time recommended by the reagent manufacturer to allow for signal development.

-

Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

-

Analysis: Calculate the percentage of proliferation relative to the vehicle control for each concentration and determine the IC50 value.

Apoptosis Induction Assay

This protocol can be used to confirm that the anti-proliferative effects of A-419259 are due to the induction of apoptosis.[6][7][9]

Objective: To detect and quantify apoptosis in cells treated with A-419259.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

A-419259 trihydrochloride stock solution (in DMSO)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of A-419259 for a specific duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Conclusion

A-419259 trihydrochloride is a powerful and selective inhibitor of Src family kinases with demonstrated efficacy in blocking proliferation and inducing apoptosis in various cancer cell lines, particularly those associated with myeloid leukemias.[6][7][9] The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their studies of SFK biology and for the development of novel therapeutic strategies.

References

- 1. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. labshake.com [labshake.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Src family kinase - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

A-419259 Trihydrochloride: A Potent Inhibitor of Src Family Kinases with Anti-Leukemic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor targeting Src family kinases (SFKs). This document provides a comprehensive overview of its biological activity, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. A-419259 has demonstrated significant efficacy in preclinical models of Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) by inducing apoptosis and inhibiting proliferation in cancer cells. Its high selectivity for SFKs over other kinases such as c-Abl and PKC makes it a valuable tool for cancer research and a potential candidate for further drug development.

Mechanism of Action

A-419259 is a broad-spectrum inhibitor of the Src family of non-receptor tyrosine kinases, which are crucial signaling molecules involved in cell proliferation, differentiation, survival, and migration.[1][2] In hematological malignancies like CML, the constitutively active Bcr-Abl fusion protein is the primary oncogenic driver.[3] Src family kinases, particularly Hck, Lyn, and Fyn, are key downstream effectors in the Bcr-Abl signaling cascade.[4]

A-419259 exerts its anti-leukemic effects by binding to the ATP-binding site of Src family kinases, thereby inhibiting their catalytic activity.[3] This blockade of SFK activity disrupts the Bcr-Abl signal transduction pathway, leading to the suppression of downstream signaling molecules such as Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-regulated kinase (Erk).[5] The inhibition of these pro-survival and proliferative pathways ultimately results in the induction of apoptosis and cell cycle arrest in Bcr-Abl-positive leukemia cells.[5][6]

Quantitative Data

The inhibitory activity of A-419259 has been quantified against both isolated kinases and various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC₅₀ (nM) |

| Hck | 0.43 |

| Lck | <3 |

| Lyn | <3 |

| Src | 9 |

| Hck | 11.26 |

| c-Abl | 3,000 |

| PKC | >33,000 |

Data sourced from multiple studies.[2][6][7][8]

Table 2: Cellular Activity Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K-562 | Chronic Myeloid Leukemia (Ph+) | 0.1 - 0.3 |

| Meg-01 | Chronic Myeloid Leukemia (Ph+) | 0.1 |

| DAGM/Bcr-Abl | Bcr-Abl Transformed Cells | 0.1 - 0.3 |

| TF-1 | Erythroleukemia (Ph-) | No effect |

| HEL | Erythroleukemia (Ph-) | No effect |

Data sourced from multiple studies.[3][6][8]

Signaling Pathway

The following diagram illustrates the Bcr-Abl signaling pathway and the mechanism of inhibition by A-419259.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of A-419259.

In Vitro Src Family Kinase Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of A-419259 against Src family kinases.

Materials:

-

Recombinant Src family kinase (e.g., Hck, Lck, Lyn, Src)

-

Poly(Glu,Tyr) 4:1 substrate-coated 96-well plates

-

A-419259 trihydrochloride

-

ATP solution

-

Kinase reaction buffer

-

Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare serial dilutions of A-419259 in kinase reaction buffer.

-

Add 25 µL of the diluted A-419259 or vehicle control (DMSO) to the wells of the substrate-coated plate.

-

Add 25 µL of the recombinant Src family kinase solution to each well.

-

Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the plate three times with wash buffer to remove ATP and non-bound reagents.

-

Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of A-419259 and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation/Viability Assay (CellTiter-Blue® Assay)

This protocol outlines the use of the CellTiter-Blue® Cell Viability Assay to assess the effect of A-419259 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K-562, Meg-01)

-

Complete cell culture medium

-

A-419259 trihydrochloride

-

96-well clear-bottom black plates

-

CellTiter-Blue® Reagent

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells).

-

Prepare serial dilutions of A-419259 in complete culture medium.

-

Add 100 µL of the diluted A-419259 or vehicle control to the appropriate wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of CellTiter-Blue® Reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

-

Calculate the percent viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Assay (Apo-ONE® Homogeneous Caspase-3/7 Assay)

This protocol details the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction by A-419259.

Materials:

-

Cancer cell lines (e.g., K-562)

-

Complete cell culture medium

-

A-419259 trihydrochloride

-

96-well white or black plates

-

Apo-ONE® Homogeneous Caspase-3/7 Reagent

-

Fluorescence plate reader (Excitation: ~499 nm, Emission: ~521 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 50 µL of complete culture medium.

-

Prepare serial dilutions of A-419259 in complete culture medium.

-

Add 50 µL of the diluted A-419259 or vehicle control to the appropriate wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of the Apo-ONE® Homogeneous Caspase-3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 30 minutes to 18 hours, protected from light.

-

Measure the fluorescence at an excitation of ~499 nm and an emission of ~521 nm using a microplate reader.

-

Express the results as fold-increase in caspase-3/7 activity compared to the vehicle-treated control.

Experimental Workflow

The following diagram provides a generalized workflow for the preclinical evaluation of A-419259.

In Vivo Activity

In vivo studies have demonstrated the anti-leukemic potential of A-419259. In mouse patient-derived xenograft (PDX) models of AML, administration of A-419259 at a dose of 30 mg/kg twice daily resulted in a significant reduction in the total number of AML cells and AML stem cells in the bone marrow and spleen.[6] These findings highlight the potential of A-419259 as a therapeutic agent for myeloid leukemias.

Conclusion

A-419259 trihydrochloride is a highly potent and selective inhibitor of Src family kinases with demonstrated anti-proliferative and pro-apoptotic activity in preclinical models of CML and AML. Its ability to effectively target the Bcr-Abl signaling pathway underscores its potential as a valuable research tool and a promising candidate for the development of novel anti-cancer therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

References

- 1. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]

- 2. promega.com.cn [promega.com.cn]

- 3. promega.com [promega.com]

- 4. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 5. ebiotrade.com [ebiotrade.com]

- 6. real-research.com [real-research.com]

- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 8. promega.in [promega.in]

The Role of A-419259 Trihydrochloride in Bcr-Abl Signaling: A Technical Guide

Executive Summary: Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival.[1] While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized CML treatment, challenges such as drug resistance necessitate the exploration of alternative therapeutic strategies.[2][3] The Bcr-Abl signaling network is complex, relying on numerous downstream effectors, including the Src family kinases (SFKs).[4] This document provides a detailed examination of A-419259 trihydrochloride, a potent pyrrolopyrimidine-based inhibitor of SFKs, and elucidates its mechanism of action in the context of Bcr-Abl signaling. By targeting key downstream mediators, A-419259 effectively blocks Bcr-Abl-driven oncogenic signals, leading to the suppression of proliferation and induction of apoptosis in CML cells.[5][6]

Introduction to Bcr-Abl and Chronic Myeloid Leukemia

Chronic Myeloid Leukemia is defined by a specific chromosomal abnormality, the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[7] This event creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl fusion protein.[1][7] The fusion protein possesses a constitutively active Abl tyrosine kinase domain, which is no longer subject to the normal cellular regulatory mechanisms.[2][8] This unregulated kinase activity drives the malignant phenotype by activating a cascade of downstream signaling pathways responsible for cell proliferation, differentiation, and survival.[2][9]

The development of TKIs, such as imatinib, which directly target the ATP-binding site of the Bcr-Abl kinase, has been a landmark in targeted cancer therapy.[2][7] However, a significant number of patients develop resistance, often due to point mutations in the Bcr-Abl kinase domain that prevent effective drug binding.[7][10][11] This clinical challenge underscores the need to target alternative, critical nodes within the Bcr-Abl signaling network.

The Bcr-Abl Signaling Network: The Critical Role of Src Family Kinases

Bcr-Abl acts as a central signaling hub, initiating multiple downstream pathways that collectively promote leukemogenesis. Key pathways include:

-

RAS/MAPK Pathway: Activation via the GRB2/SOS complex leads to the stimulation of RAF, MEK, and ERK, promoting cell proliferation.[2]

-

PI3K/AKT/mTOR Pathway: This pathway, crucial for cell survival, is activated through various adaptors and suppresses apoptosis.[2][12]

-

JAK/STAT Pathway: Constitutive activation of STAT5, in particular, is a hallmark of Bcr-Abl signaling and contributes to cytokine-independent growth and survival by upregulating anti-apoptotic proteins like BCL-xL.[2][12]

Within this network, Src family kinases (SFKs)—such as Hck, Lyn, and Fyn—function as essential downstream effectors and signal transducers for Bcr-Abl.[4] In CML cells, SFKs are often constitutively activated as a direct consequence of Bcr-Abl activity.[4] They play a nonredundant role in mediating the oncogenic signals from Bcr-Abl to key downstream targets. For instance, the SFK member Hck has been shown to physically couple Bcr-Abl to STAT5, leading to its phosphorylation and activation.[5][9] This positions SFKs as a critical link in the Bcr-Abl signaling chain and an attractive target for therapeutic intervention.

A-419259 Trihydrochloride: A Potent Src Family Kinase Inhibitor

A-419259 trihydrochloride is a second-generation pyrrolopyrimidine compound identified as a potent and selective inhibitor of Src family kinases.[13][14] It demonstrates high affinity for several SFK members while showing significantly lower activity against the c-Abl kinase itself, highlighting its distinct mechanism compared to direct Bcr-Abl inhibitors like imatinib.[15] This selectivity is critical, as it allows for the targeted disruption of SFK-mediated signaling without directly engaging the primary Bcr-Abl oncoprotein.

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| Hck | 0.43 | [14] |

| Lck | < 3 | [13][15][16][17] |

| Lyn | < 3 | [13][15][16][17] |

| Src | 9 | [13][15][16][17] |

| c-Abl | 3,000 | [15] |

| PKC | > 33,000 | [15] |

Mechanism of Action: Interruption of Bcr-Abl Signaling

The therapeutic rationale for A-419259 in CML is based on its ability to inhibit the SFKs that are essential for Bcr-Abl's transforming activity.[5] Studies have shown that at concentrations that inhibit CML cell growth, A-419259 effectively blocks the kinase activity of SFKs but does not inhibit the autophosphorylation of Bcr-Abl itself.[4] This confirms that A-419259 acts downstream of Bcr-Abl.

By inhibiting SFKs such as Hck and Lyn, A-419259 prevents the subsequent activation of critical downstream effectors like STAT5 and Erk.[5] The inhibition of these pathways disrupts the pro-survival and pro-proliferative signals originating from Bcr-Abl, ultimately leading to cell cycle arrest and apoptosis in CML cells.[5][6] This mechanism is effective even in primary CD34+ CML progenitor cells, suggesting its potential to target the leukemic stem and progenitor cell populations.[5]

Cellular and Anti-Leukemic Effects of A-419259

Consistent with its mechanism of action, A-419259 demonstrates potent anti-leukemic activity in cellular models of CML. It effectively blocks the proliferation of Bcr-Abl-positive cell lines and induces apoptosis.[13][17] Its efficacy extends to both established cell lines and primary patient-derived CML cells, highlighting its potential clinical relevance.[5]

| Cell Line / Model | Effect | IC₅₀ (µM) | Reference(s) |

| K-562 (CML Cell Line) | Induction of Apoptosis | - | [13][15][17] |

| Meg-01 (CML Cell Line) | Proliferation Inhibition | 0.1 | [13][15][17] |

| DAGM/Bcr-Abl | Proliferation Inhibition | 0.1 - 0.3 | [13][17] |

| CML Cell Lines (Overall) | SFK Activity Inhibition | 0.1 - 0.3 | [13][17] |

| Primary CD34+ CML Cells | Proliferation Inhibition & Apoptosis | Potency equal to imatinib | [5][6] |

Key Experimental Protocols

The characterization of A-419259 involves a variety of standard cell and molecular biology techniques. Below are representative protocols for key experiments.

Cell Culture

Bcr-Abl positive cell lines (e.g., K-562, Meg-01) are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and 50 µg/mL gentamicin.[13] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[13] Stock solutions of A-419259 are prepared in DMSO and stored at -20°C.[13]

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the phosphorylation status of key signaling proteins (e.g., SFKs, STAT5, Erk) following treatment with A-419259.[4]

-

Cell Treatment and Lysis: Seed cells to an appropriate density and allow them to attach or stabilize. Treat with various concentrations of A-419259 or vehicle control (DMSO) for the desired time. After treatment, wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[19]

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[18] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src, anti-phospho-STAT5).[18]

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[18] Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Re-probe the blot with antibodies for the total protein (e.g., total Src, total STAT5) and a loading control (e.g., β-actin) to normalize the data.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[20]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate.

-

Compound Treatment: Add serial dilutions of A-419259 to the wells. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results against the drug concentration. Calculate the IC₅₀ value, the concentration at which 50% of proliferation is inhibited.

Conclusion

A-419259 trihydrochloride represents a targeted therapeutic agent that acts via a distinct and rational mechanism within the Bcr-Abl signaling network. As a potent inhibitor of Src family kinases, it effectively uncouples the primary Bcr-Abl oncoprotein from its essential downstream effectors, notably STAT5 and Erk. This leads to the inhibition of proliferation and induction of apoptosis in CML cells. The ability of A-419259 to target this critical downstream node provides a compelling strategy for treating CML, potentially including cases that have developed resistance to direct Bcr-Abl inhibitors. This technical overview underscores the importance of understanding the intricate signaling pathways in cancer to develop novel and effective therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association Between Imatinib-Resistant BCR-ABL Mutation-Negative Leukemia and Persistent Activation of LYN Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of BCR-ABL1 kinase domain mutations causing imatinib resistance in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells | The EMBO Journal [link.springer.com]

- 10. Imatinib Resistance in Chronic Myeloid Leukemia Associated with a D363G BCR::ABL1 Kinase Domain Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Not all imatinib resistance in CML are BCR-ABL kinase domain mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]

- 15. caymanchem.com [caymanchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

A-419259 Trihydrochloride: An In-depth Technical Guide on its Effects on Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective pyrrolo-pyrimidine inhibitor of the Src family of protein-tyrosine kinases (SFKs).[1] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in chronic myelogenous leukemia (CML).[1] This technical guide provides a comprehensive overview of the mechanism of action of A-419259, with a specific focus on its role in inducing apoptosis. The information presented herein is intended to support researchers and professionals in the field of drug development in their understanding and potential application of this compound.

Data Presentation

The pro-apoptotic efficacy of A-419259 trihydrochloride has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and the extent of apoptosis induction in relevant cell lines.

Table 1: Inhibitory Activity of A-419259 Trihydrochloride against Src Family Kinases

| Kinase | IC50 (nM) |

| Hck | 0.43 |

| Src | 9 |

| Lck | <3 |

| Lyn | <3 |

Data sourced from multiple studies, including Pene-Dumitrescu et al., 2008.

Table 2: Anti-proliferative and Pro-apoptotic Effects of A-419259 in CML Cell Lines

| Cell Line | Assay | Concentration (µM) | Effect |

| K-562 | Proliferation | 0.3 | Significant Inhibition |

| K-562 | Apoptosis | 0.3 | Induction of Apoptosis |

| K-562 | Apoptosis | 1.0 | Strong Induction of Apoptosis |

| Primary CML CD34+ cells | Proliferation | 0.1 - 1.0 | Dose-dependent inhibition |

| Primary CML CD34+ cells | Apoptosis (Caspase-3/-7 activation) | 0.1 - 1.0 | Dose-dependent activation |

Data from Pene-Dumitrescu et al., 2008.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of A-419259's effect on apoptosis.

Cell Viability Assay (CellTiter-Blue® Assay)

This assay measures the metabolic capacity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed CML cells (e.g., K-562 or primary CD34+ cells) in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

Treatment: Add varying concentrations of A-419259 trihydrochloride to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 16 or 48 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add 20 µL of CellTiter-Blue® reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Record the fluorescence at 560/590 nm (excitation/emission) using a plate reader.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Apoptosis Quantification by Annexin V Staining and Flow Cytometry

This method detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Treat K-562 cells with the desired concentrations of A-419259 for 72 hours.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add a fluorescently labeled anti-phosphatidylserine antibody (e.g., Alexa Fluor 488 conjugate) and a viability dye like propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[1]

Caspase-3/-7 Activity Assay (Apo-ONE® Homogeneous Caspase-3/-7 Assay)

This assay measures the activity of key executioner caspases in apoptosis.

-

Cell Plating and Treatment: Plate and treat primary CML CD34+ cells with A-419259 as described for the viability assay.

-

Reagent Preparation: Prepare the Apo-ONE® Caspase-3/-7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add the reagent to each well of the 96-well plate.

-

Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the manufacturer.

-

Measurement: Measure the fluorescence intensity with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.

-

Analysis: The fluorescence intensity is proportional to the amount of caspase-3/-7 activity.[2]

Apoptotic Signaling Pathways Induced by A-419259 Trihydrochloride

A-419259 induces apoptosis primarily through the inhibition of Src family kinases, which are often overactive in cancer cells and contribute to cell survival signaling. The inhibition of these kinases triggers a cascade of events leading to programmed cell death.

Intrinsic (Mitochondrial) Apoptosis Pathway

The inhibition of Src kinases by A-419259 is thought to activate the intrinsic apoptotic pathway. This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.

Caption: A-419259 inhibits Src kinases, leading to the activation of the intrinsic apoptosis pathway.

In this pathway, the inhibition of Src family kinases leads to the downregulation of pro-survival signals. This, in turn, is hypothesized to alter the balance of Bcl-2 family proteins, favoring the pro-apoptotic members like Bax and Bak. These proteins then induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, activates the initiator caspase-9, which then cleaves and activates the executioner caspases-3 and -7, ultimately leading to the dismantling of the cell.

Experimental Workflow for Apoptosis Assessment

The following diagram illustrates a typical workflow for assessing the pro-apoptotic effects of A-419259 trihydrochloride.

Caption: A typical experimental workflow for studying A-419259-induced apoptosis.

This workflow outlines the key steps from cell culture and treatment to the application of various apoptosis assays and final data analysis.

Conclusion

A-419259 trihydrochloride is a potent inducer of apoptosis in cancer cells, particularly those dependent on Src family kinase signaling. Its mechanism of action involves the inhibition of these kinases, leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases-9, -3, and -7. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and utilize this compound in pre-clinical studies.

References

understanding the selectivity profile of A 419259 trihydrochloride

An In-depth Technical Guide on the Selectivity Profile of A-419259 Trihydrochloride

Introduction

A-419259 trihydrochloride, also known as RK-20449, is a second-generation, broad-spectrum pyrrolo-pyrimidine inhibitor with high selectivity for Src family kinases (SFKs).[1][2] These non-receptor tyrosine kinases are crucial signaling components in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is implicated in the pathology of several malignancies, particularly in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3][4] A-419259 exhibits its mechanism of action by binding to the ATP-site of the kinase domain.[5] This technical guide provides a comprehensive overview of the selectivity profile of A-419259, details the experimental protocols used for its characterization, and illustrates its interaction with key signaling pathways.

Selectivity Profile: Quantitative Analysis

A-419259 has been evaluated against a panel of protein kinases, demonstrating potent, nanomolar inhibition of Src family members while showing significantly lower affinity for other kinases like c-Abl and PKC.[2] This selectivity is critical for its therapeutic potential, as it minimizes off-target effects. The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), is summarized below.

| Target Kinase | Kinase Family | IC50 (nM) |

| Hck | Src Family | 0.43 |

| Lck | Src Family | <3[1] |

| Lyn | Src Family | <3[1] |

| Src | Src Family | 9[1][6][7] |

| Fgr | Src Family | Potent (nM range)[5] |

| c-Abl | Abl Family | 3,000[2] |

| PKC | AGC Family | >33,000[2] |

Note: The potency against Fgr is described qualitatively as being in the nanomolar range.[5]

Mechanism of Action and Signaling Pathways

A-419259 functions as an ATP-competitive inhibitor. Crystal structures of the inhibitor in complex with Hck reveal that it binds to the ATP pocket of the kinase domain, stabilizing a closed conformation that is catalytically inactive.[5] In the context of CML, SFKs are key downstream effectors of the constitutively active Bcr-Abl fusion protein. By inhibiting SFKs, A-419259 effectively blocks Bcr-Abl signal transduction, leading to the suppression of proliferation and induction of apoptosis in CML cells.[4][6] The compound has been shown to be 300–1000 times more potent against SFKs than against c-Abl directly in vitro.[4]

Caption: A-419259 inhibits SFKs, blocking downstream pro-survival pathways.

Experimental Protocols

The characterization of A-419259's selectivity profile involves a combination of in vitro kinase assays and cell-based proliferation studies.

In Vitro Kinase Assay (ELISA-based)

This method quantifies the direct inhibitory effect of A-419259 on purified kinase activity.

-

Enzyme and Substrate Preparation : Recombinant, purified kinases (e.g., His-tagged Lck, Lyn, Src) are used.[6] ELISA plates are coated with a substrate solution, such as 200 µg/mL of Poly(Glu,Tyr) 4:1, by incubating for 1 hour at 37°C.[6]

-

Plate Washing : After coating, plates are washed with a phosphate-buffered saline solution containing 0.1% Tween-20 (PBS-T) to remove unbound substrate.[6]

-

Inhibitor Incubation : A-419259 is serially diluted to various concentrations and added to the wells along with the specific kinase enzyme.

-

Kinase Reaction Initiation : The phosphorylation reaction is initiated by the addition of ATP. The mixture is incubated to allow for substrate phosphorylation by the active kinase.

-

Detection : The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). A colorimetric or fluorescent substrate is then added, and the signal is measured using a plate reader.

-

Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of A-419259.

Caption: Generalized workflow for determining kinase IC50 values.

Cell-Based Proliferation and Apoptosis Assays

These assays determine the effect of A-419259 on cancer cell lines that are dependent on SFK signaling.

-

Cell Culture : Relevant cell lines, such as the Philadelphia chromosome-positive K-562 and Meg-01 CML cell lines, are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) and antibiotics.[2][6]

-

Compound Treatment : Cells are seeded in multi-well plates and treated with a range of concentrations of A-419259. Stock solutions are typically prepared in DMSO.[6]

-

Incubation : Cells are incubated with the compound for a specified period (e.g., up to 5 days).[1][6]

-

Proliferation Assessment : Cell viability and proliferation are measured using standard methods, such as fluorescent assays or cell counting. The IC50 for proliferation inhibition is then determined.[6] For K-562 and Meg-01 cells, the IC50 values are in the range of 0.1-0.3 µM.[2]

-

Apoptosis Assessment : To confirm the mechanism of cell death, apoptosis can be measured via methods like Annexin V staining or analysis of cleaved PARP, which are hallmarks of programmed cell death. A-419259 has been shown to induce apoptosis in K-562 cells in a concentration-dependent manner.[2]

Conclusion

A-419259 trihydrochloride is a potent and highly selective inhibitor of Src family kinases. Its selectivity profile, characterized by nanomolar potency against SFKs and significantly lower activity against other kinases like c-Abl, underscores its potential as a targeted therapeutic agent. The ability of A-419259 to inhibit SFK activity translates into effective suppression of proliferation and induction of apoptosis in cancer cell lines dependent on this signaling axis, such as those found in CML and AML. The detailed experimental protocols provide a robust framework for the continued investigation and characterization of this and similar kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

A-419259 Trihydrochloride: A Technical Guide for Stem Cell Differentiation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective inhibitor of the Src family of non-receptor protein-tyrosine kinases (SFKs).[1][2] Emerging research has highlighted its significant role in the field of stem cell biology, particularly in the maintenance of pluripotency and the inhibition of spontaneous differentiation in both murine and human embryonic stem cells (ESCs). This technical guide provides an in-depth overview of A-419259 trihydrochloride, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in stem cell differentiation studies, and a visualization of the key signaling pathway it modulates.

Mechanism of Action

A-419259 trihydrochloride exerts its biological effects by targeting and inhibiting the activity of Src family kinases (SFKs).[1][2] In the context of embryonic stem cells, specific SFKs, such as c-Src, have been identified as key drivers of differentiation.[1] By inhibiting these kinases, A-419259 effectively blocks the downstream signaling cascades that initiate the differentiation process, thereby helping to maintain the cells in a pluripotent state. Research suggests that the Src-ShcA-MAP kinase pathway is a critical signaling axis regulated by SFKs in the context of mechanical cues that can influence mESC differentiation.[3] A-419259's inhibition of this pathway allows mESCs to retain their pluripotency, even under conditions that would normally promote differentiation.[3]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of A-419259

| Kinase | IC₅₀ (nM) |

| Src | 9 |

| Lck | <3 |

| Lyn | <3 |

| Hck | 11.26 |

| c-Abl | 3,000 |

| PKC | >33,000 |

IC₅₀ values represent the concentration of A-419259 required to inhibit 50% of the kinase activity in vitro. Data compiled from multiple sources.

Table 2: Cellular Activity of A-419259 in Stem Cell Culture

| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |

| Murine Embryonic Stem Cells (mESCs) | 300 nM | Not Specified | Inhibits differentiation, maintains pluripotency | |

| Murine Embryonic Stem Cells (mESCs) | 1 µM | 16 hours | Inhibits endogenous SFK (c-Src and Lck) activity, thereby inhibiting Src-driven differentiation toward primitive ectoderm-like cells | |

| Human Embryonic Stem Cells (hESCs) | 0.3, 1 µM | 5 days | No effect on undifferentiated colony morphology in mTeSR medium | |

| Human Embryonic Stem Cells (hESCs) | 1 µM | Not Specified | Retained morphology of domed, pluripotent colonies and expression of TRA-1-60 under differentiation conditions | [1] |

Experimental Protocols

Protocol 1: Maintenance of Pluripotency in Human Embryonic Stem Cells (hESCs) with A-419259

This protocol describes the use of A-419259 to inhibit spontaneous differentiation and maintain the pluripotency of hESCs cultured under conditions that would normally induce differentiation.

Materials:

-

Human embryonic stem cells (e.g., H1 or H7 lines)

-

Matrigel-coated culture plates

-

mTeSR™1 medium (for routine culture)

-

Differentiation medium (specific to the intended lineage, or a basal medium lacking pluripotency-maintaining factors)

-

A-419259 trihydrochloride stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, TRA-1-60)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Procedure:

-

Cell Culture: Culture hESCs on Matrigel-coated plates in mTeSR™1 medium according to standard protocols.

-

Initiation of Differentiation: When cells reach the desired confluency, aspirate the mTeSR™1 medium and replace it with the differentiation medium.

-

Treatment with A-419259: To the experimental wells, add A-419259 trihydrochloride to a final concentration of 1 µM. As a control, add an equivalent volume of the vehicle (DMSO) to a separate set of wells.

-

Incubation: Culture the cells for 3-5 days, replacing the medium with fresh differentiation medium and A-419259 or vehicle daily.

-

Assessment of Morphology: Observe the colony morphology daily using a phase-contrast microscope. Undifferentiated colonies should appear as tightly packed, domed structures with well-defined borders.

-

Immunofluorescence Staining for Pluripotency Markers: a. After the treatment period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS. e. Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature. f. Incubate with primary antibodies against pluripotency markers (e.g., anti-OCT4, anti-SOX2, anti-TRA-1-60) diluted in blocking solution overnight at 4°C. g. Wash three times with PBS. h. Incubate with appropriate fluorescently labeled secondary antibodies and DAPI in blocking solution for 1 hour at room temperature in the dark. i. Wash three times with PBS. j. Visualize the staining using a fluorescence microscope.

Expected Results: hESCs cultured in differentiation medium with vehicle (DMSO) are expected to show morphological changes indicative of differentiation and a decrease in the expression of pluripotency markers. In contrast, cells treated with 1 µM A-419259 should retain the characteristic morphology of undifferentiated colonies and continue to express high levels of pluripotency markers like OCT4, SOX2, and TRA-1-60.[1]

Protocol 2: Inhibition of Primitive Ectoderm Differentiation in Murine Embryonic Stem Cells (mESCs)

This protocol outlines a method to prevent the differentiation of mESCs into primitive ectoderm-like cells using A-419259.

Materials:

-

Murine embryonic stem cells

-

Gelatin-coated culture plates

-

mESC culture medium (e.g., DMEM with 15% FBS, LIF, β-mercaptoethanol, non-essential amino acids, and L-glutamine)

-

Differentiation medium (mESC culture medium without LIF)

-

A-419259 trihydrochloride stock solution (e.g., 1 mM in DMSO)

-

Cell lysis buffer

-

Antibodies for Western blotting (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-Lck (Tyr394), anti-Lck, anti-actin)

Procedure:

-

Cell Culture: Maintain mESCs on gelatin-coated plates in mESC culture medium with LIF.

-

Induction of Differentiation: To induce differentiation, withdraw LIF from the culture medium.

-

A-419259 Treatment: Treat the mESCs with 1 µM A-419259 in the LIF-free medium for 16 hours. Include a vehicle-treated control group.

-

Assessment of SFK Activity (Western Blot): a. After 16 hours, lyse the cells and collect the protein lysates. b. Determine protein concentration using a standard assay (e.g., BCA). c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phosphorylated and total Src and Lck. e. Use an anti-actin antibody as a loading control. f. Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Expected Results: mESCs cultured in the absence of LIF are expected to initiate differentiation. Treatment with 1 µM A-419259 for 16 hours should lead to a significant reduction in the phosphorylation of Src (at Tyr416) and Lck (at Tyr394), indicating the inhibition of their kinase activity. This inhibition of SFK activity is expected to correlate with the maintenance of an undifferentiated state, preventing the progression towards primitive ectoderm-like cells.

Mandatory Visualization

References

- 1. Src-family tyrosine kinase activities are essential for differentiation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SRC family kinase activity is required for murine embryonic stem cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual inhibition of Src and GSK3 maintains mouse embryonic stem cells, whose differentiation is mechanically regulated by Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

initial studies on A 419259 trihydrochloride in CML

An In-depth Technical Guide on the Initial Studies of A-419259 Trihydrochloride in Chronic Myeloid Leukemia

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis.[1][2] While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized CML treatment, resistance and the persistence of leukemic stem cells remain significant challenges.[1][3] Src family kinases (SFKs), which are overexpressed and activated in advanced CML, represent a critical downstream signaling pathway for Bcr-Abl and a promising therapeutic target.[4][5] A-419259, a second-generation pyrrolo-pyrimidine, is a potent and selective inhibitor of SFKs, and initial studies have explored its therapeutic potential in CML.[2][6]

Mechanism of Action of A-419259

A-419259 is a broad-spectrum inhibitor of the Src family of kinases.[2][7] It demonstrates high selectivity for SFKs such as Src, Lck, and Lyn, with significantly less activity against the Bcr-Abl kinase itself.[6] By inhibiting SFKs, A-419259 disrupts key signaling pathways downstream of Bcr-Abl that are essential for the proliferation and survival of CML cells.[4][5] The primary mechanism involves blocking the autophosphorylation and activation of these myeloid-specific kinases, thereby impeding the oncogenic signals that drive CML.[4][8]

In Vitro Efficacy in CML Cell Lines

Initial studies have demonstrated the potent anti-leukemic activity of A-419259 in various CML cell lines. The compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

| Parameter | Cell Line | Value | Reference |

| Kinase Inhibition (IC₅₀) | |||

| Src | 9 nM | [2][6][7][8][9] | |

| Lck | <3 nM | [2][6][7][8][9] | |

| Lyn | <3 nM | [2][6][7][8][9] | |

| Hck | 11.26 nM | [6] | |

| c-Abl | 3,000 nM | [6][7] | |

| Cell Proliferation Inhibition (IC₅₀) | |||

| K-562 | 0.1 - 0.3 µM | [2][6][7] | |

| Meg-01 | ~0.1 µM | [2][6][7] | |

| DAGM/Bcr-Abl | 0.1 - 0.3 µM | [2][7][9] | |

| SFK Activity Inhibition in CML cells (IC₅₀) | K-562 & other CML lines | 0.1 - 0.3 µM | [2][4][7][9] |

Table 1: Summary of quantitative data on the in vitro activity of A-419259.

Modulation of Bcr-Abl Signaling Pathways

A-419259 has been shown to modulate critical signaling pathways downstream of Bcr-Abl that are essential for the survival and proliferation of CML cells. Notably, the inhibition of SFKs by A-419259 leads to the suppression of STAT5 and Erk activation.[4][5]

References

- 1. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Combined inhibition of MDM2 and BCR-ABL1 tyrosine kinase targets chronic myeloid leukemia stem/progenitor cells in a murine model | Haematologica [haematologica.org]

- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

A-419259 Trihydrochloride: A Technical Guide to a Potent Chemical Probe for Src Family Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride, also known as RK-20449, is a second-generation pyrrolo-pyrimidine compound that functions as a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] Due to its high affinity and well-characterized activity, A-419259 serves as an invaluable chemical probe for elucidating the complex roles of SFKs in cellular signaling, proliferation, and oncogenesis.[2][3] This technical guide provides a comprehensive overview of A-419259, including its biochemical potency, cellular effects, and detailed experimental protocols for its application.

Data Presentation: Potency and Selectivity

A-419259 demonstrates high potency against several members of the Src kinase family with nanomolar to sub-nanomolar inhibitory concentrations.[4] Its selectivity is notable, with significantly lower potency against other kinases like c-Abl and PKC.[3][5]

Table 1: In Vitro Kinase Inhibitory Potency of A-419259

| Kinase Target | IC₅₀ (nM) |

| Hck | 0.43 |

| Lck | <3 |

| Lyn | <3 |

| Src | 9 |

| c-Abl | 3,000 |

| PKC | >33,000 |

Data sourced from multiple references.[3][4][5][6][7]

Table 2: Cellular Activity of A-419259

| Cell Line | Assay Type | IC₅₀ (µM) |

| Meg-01 | Proliferation Inhibition | 0.1 |

| K-562 | Growth Inhibition | 0.1 - 0.3 |

| DAGM/Bcr-Abl | Proliferation Inhibition | 0.1 - 0.3 |

| CML Cell Lines | SFK Activity Inhibition | 0.1 - 0.3 |

Data sourced from multiple references.[1][3][5][7][8][9]

Signaling Pathways and Experimental Workflows

Src Kinase Signaling Pathway

Src family kinases are crucial nodes in a multitude of signaling pathways that regulate fundamental cellular processes.[10][11][12] They are often activated by various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[11][13] Upon activation, Src kinases phosphorylate downstream substrates, initiating cascades that influence cell proliferation, survival, migration, and angiogenesis.[13][14]

Caption: Simplified Src kinase signaling cascade and point of inhibition by A-419259.

Experimental Workflow for Evaluating A-419259

The characterization of a kinase inhibitor like A-419259 typically follows a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models. This ensures a thorough understanding of the compound's potency, selectivity, and biological effects.

Caption: Standard workflow for the evaluation of a kinase inhibitor like A-419259.

Experimental Protocols

In Vitro Kinase Assay (ELISA-based)

This protocol is adapted from methodologies used to determine the IC₅₀ values of kinase inhibitors.[6]

Objective: To measure the dose-dependent inhibition of a specific Src family kinase by A-419259.

Materials:

-

96-well ELISA plates

-

Recombinant purified kinase (e.g., Src, Lck, Lyn)[6]

-

Poly(Glu,Tyr) 4:1 substrate[6]

-

A-419259 trihydrochloride

-

Kinase assay buffer (e.g., 250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO, 5 µM ATP)[6]

-

Anti-phosphotyrosine-HRP antibody

-

Wash buffer (PBS with 0.1% Tween-20)[6]

-

Colorimetric HRP substrate (e.g., K-Blue)[6]

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with Poly(Glu,Tyr) substrate solution (e.g., 200 µg/mL in PBS) and incubate for 1 hour at 37°C.[6]

-

Washing: Wash the plate three times with wash buffer to remove unbound substrate.[6]

-

Inhibitor Preparation: Prepare serial dilutions of A-419259 in kinase assay buffer.

-

Kinase Reaction: Add the diluted A-419259, the target kinase, and ATP to the wells.[6] Include controls for no inhibitor (maximum activity) and no enzyme (background).

-

Incubation: Incubate the plate at room temperature for 20-30 minutes to allow the kinase reaction to proceed.[6]

-

Washing: Stop the reaction by washing the plate three times with wash buffer.[6]

-